Reduced hERG Channel Blockade: Quinine vs. Quinidine Cardiotoxicity Risk
Quinine exhibits significantly lower potency for blocking the human ether-a-go-go-related gene (hERG) potassium channel compared to its diastereoisomer quinidine. This difference is critical for assessing cardiac safety profiles. In Xenopus oocytes expressing hERG, quinine showed an IC50 of 44.0 ± 0.6 µM, whereas quinidine was 14-fold more potent with an IC50 of 3.00 ± 0.03 µM [1]. A similar trend was observed in HEK293 cells, with IC50 values of 11 ± 3 µM for quinine and 0.8 ± 0.1 µM for quinidine, representing a 15-fold difference [2].
| Evidence Dimension | hERG potassium channel inhibition (IC50) |
|---|---|
| Target Compound Data | 44.0 ± 0.6 µM (Xenopus oocytes); 11 ± 3 µM (HEK293 cells) |
| Comparator Or Baseline | Quinidine: 3.00 ± 0.03 µM (Xenopus oocytes); 0.8 ± 0.1 µM (HEK293 cells) |
| Quantified Difference | Quinidine is 14- to 15-fold more potent than quinine |
| Conditions | Voltage-clamp electrophysiology on WT-hERG channels expressed in Xenopus oocytes and HEK293 cells |
Why This Matters
This substantial difference in hERG affinity directly informs cardiac safety risk, making quinine a preferred choice in malaria treatment where minimizing proarrhythmic potential is crucial, and conversely, quinidine a better model compound for studying hERG-related cardiotoxicity.
- [1] Li B, Yang B. Effect of quinidine/quinine and matrine/oxymatrine on HERG potassium channel and structure-activity relationship. In: Proceedings of the 10th National Biochemical and Molecular Pharmacology Conference; 2007. Figure 2, Panel B. View Source
- [2] Li B, Yang B. Effect of quinidine/quinine and matrine/oxymatrine on HERG potassium channel and structure-activity relationship. In: Proceedings of the 10th National Biochemical and Molecular Pharmacology Conference; 2007. Figure 2, Panel D. View Source
